molecular formula C13H17BrN2O3 B14010012 [cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol

Cat. No.: B14010012
M. Wt: 329.19 g/mol
InChI Key: XSGKKMBCMURUEJ-VHSXEESVSA-N
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Description

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.1897 . This compound is characterized by its unique structure, which includes a brominated aniline group and a nitro group attached to a cyclopentyl ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of [cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol involves several steps. One common synthetic route includes the bromination of aniline, followed by nitration to introduce the nitro group. The resulting compound is then reacted with cyclopentylmethanol under specific conditions to form the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated aniline group can interact with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

[(1R,3S)-3-[(5-bromo-2-nitroanilino)methyl]cyclopentyl]methanol

InChI

InChI=1S/C13H17BrN2O3/c14-11-3-4-13(16(18)19)12(6-11)15-7-9-1-2-10(5-9)8-17/h3-4,6,9-10,15,17H,1-2,5,7-8H2/t9-,10+/m0/s1

InChI Key

XSGKKMBCMURUEJ-VHSXEESVSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CNC2=C(C=CC(=C2)Br)[N+](=O)[O-])CO

Canonical SMILES

C1CC(CC1CNC2=C(C=CC(=C2)Br)[N+](=O)[O-])CO

Origin of Product

United States

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